
2-Oxohept-4-ene-1,7-dioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxohept-4-ene-1,7-dioic acid is an oxo dicarboxylic acid that is 2-oxohept-4-ene in which the two terminal methyl groups are replaced by carboxy groups. It is an oxo dicarboxylic acid and an olefinic compound. It is a conjugate acid of a 2-oxohept-4-ene-1,7-dioate. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioic acid.
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Metabolic Pathways
2-Oxohept-4-ene-1,7-dioic acid is a compound of interest in enzymatic reactions and metabolic pathways. A study on 2-Oxo-hept-4-ene-1,7-dioate hydratase from Escherichia coli C showed that this enzyme converts 2-oxo-hept-4-ene-1,7-dioate to 2-oxo-4-hydroxy-hepta-1,7-dioate, indicating its role in the homoprotocatechuate meta-fission pathway. This pathway allows the organism to utilize aromatic amino acids as its sole sources of carbon and energy. This research highlights the enzyme's capability to process 2-oxo-hept-4-ene-1,7-dioate or 2-hydroxy-2,4-heptadiene-1,7-dioate to product with comparable efficiency. The enzyme's ability to facilitate deuteron incorporation and exchange at specific carbon positions when performed in deuterated water was also revealed through isotopic labeling studies (Burks, Johnson, & Whitman, 1998).
Biocatalysis and Fungus-Derived Transformations
Biocatalysis of compounds related to 2-oxohept-4-ene-1,7-dioic acid has been explored in studies involving fungal organisms. For instance, the biocatalysis of ursolic acid by the fungus Gliocladium roseum was investigated, revealing Baeyer–Villiger oxidation during the reaction and leading to the formation of several new metabolites. These findings underscore the role of fungi in the biotransformation of structurally complex compounds and their potential applications in synthesizing novel substances with diverse biological activities (Fu, Meng, Yang, Tu, & Sun, 2018).
Synthesis of Chemically Complex Derivatives
The compound has also been instrumental in the synthesis of chemically complex derivatives. For instance, the synthesis of mono- and dilactones from 2,7-disubstituted 4-octene-1,8-dioic acids showcases the versatility of these compounds in creating structurally diverse molecules, further highlighting their potential in synthetic chemistry (Akhnazaryan, Khachatryan, Badalyan, & Dangyan, 1971).
Propiedades
Fórmula molecular |
C7H8O5 |
|---|---|
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
(E)-6-oxohept-3-enedioic acid |
InChI |
InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/b2-1+ |
Clave InChI |
ICGKEQXHPZUYSF-OWOJBTEDSA-N |
SMILES isomérico |
C(/C=C/CC(=O)O)C(=O)C(=O)O |
SMILES canónico |
C(C=CCC(=O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



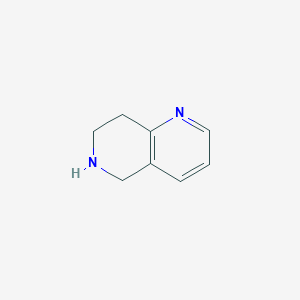
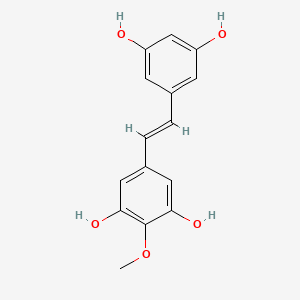
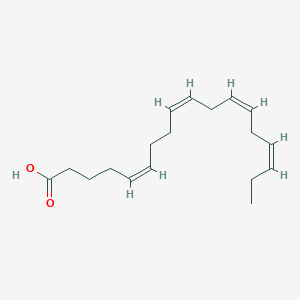

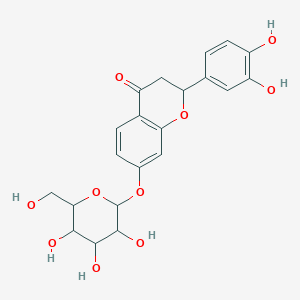
![(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2R)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol](/img/structure/B1252426.png)

![(3R,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a-dimethyl-9-methylidene-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2-one](/img/structure/B1252431.png)
![[1,2-Diacetyloxy-1-(6-oxo-2,3-dihydropyran-2-yl)heptan-3-yl] acetate](/img/structure/B1252432.png)

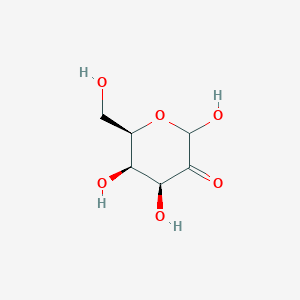
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252438.png)
![Heptacyclo[31.3.1.1(3,7).1(9,13).1(15,19).1(21,25).1(27,31)]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21(39),22,24,27(38),28,30,33,35-octadecaene](/img/structure/B1252439.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B1252441.png)